N-Fmoc-3-aminooctanoic acid

Catalog No.
S3030093
CAS No.
683219-87-6
M.F
C23H27NO4
M. Wt
381.472
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Fmoc-3-aminooctanoic acid

CAS Number

683219-87-6

Product Name

N-Fmoc-3-aminooctanoic acid

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid

Molecular Formula

C23H27NO4

Molecular Weight

381.472

InChI

InChI=1S/C23H27NO4/c1-2-3-4-9-16(14-22(25)26)24-23(27)28-15-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,16,21H,2-4,9,14-15H2,1H3,(H,24,27)(H,25,26)

InChI Key

VRTIPYGJYHPEKN-UHFFFAOYSA-N

SMILES

CCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Solubility

not available

N-Fmoc-3-aminooctanoic acid (Fmoc-3-Aoc-OH) is a valuable building block in peptide synthesis, particularly for solid-phase peptide synthesis (SPPS) (). SPPS is a powerful technique for creating peptides, which are chains of amino acids. Fmoc-3-Aoc-OH offers several advantages in this application:

  • Orthogonal protecting groups: The Fmoc group (Fluorenylmethoxycarbonyl) protects the N-terminus (amino group) of the amino acid during peptide chain assembly. This Fmoc group can be selectively removed under mild acidic conditions while leaving the side chain (in this case, the amino group at the 3rd carbon) intact. This controlled removal allows for the sequential addition of amino acids to the growing peptide chain. [, ]
  • Spacer arm: The eight-carbon chain between the Fmoc group and the amino acid provides a spacer arm. This spacer arm can improve the accessibility of the reactive groups during peptide synthesis, potentially leading to higher yields and improved purity of the final peptide product. []

N-Fmoc-3-aminooctanoic acid is a derivative of aminooctanoic acid that features a fluorenylmethoxycarbonyl (Fmoc) protective group on the amino terminal. This compound is characterized by its white powder form and a molecular formula of C23H27NO4C_{23}H_{27}NO_4, with a molecular weight of approximately 381.46 g/mol. It is primarily utilized in peptide synthesis due to its ability to protect the amine group while allowing for further chemical modifications. The Fmoc group can be removed under basic conditions, facilitating the formation of amide bonds with other amino acids or functional groups .

N-Fmoc-3-aminooctanoic acid itself does not have a specific mechanism of action. Its primary function is as a building block in peptide synthesis. The incorporated spacer arm with an additional amine group can potentially influence the conformation and interactions of the resulting peptide depending on its specific sequence and application.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Avoid inhalation, ingestion, and skin contact.
  • Fmoc-protected amino acids may be irritants and can cause skin sensitization.
  • Follow proper disposal procedures for organic waste.

N-Fmoc-3-aminooctanoic acid undergoes several key reactions:

  • Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amine.
  • Amide Formation: The terminal carboxylic acid can react with primary amines in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-Aza-1-hydroxybenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to form stable amide bonds .

The synthesis of N-Fmoc-3-aminooctanoic acid typically involves:

  • Protection of Amino Group: The amino group of 3-aminooctanoic acid is protected using Fmoc chloride in the presence of a base such as triethylamine.
  • Purification: The product is purified through recrystallization or chromatography.
  • Characterization: Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are employed to confirm purity and structure .

N-Fmoc-3-aminooctanoic acid is primarily used in:

  • Peptide Synthesis: It serves as an important building block for synthesizing peptides and proteins.
  • PROTAC Development: Its role as a linker in PROTACs aids in creating bifunctional molecules that can induce targeted protein degradation.
  • Drug Discovery: The compound's properties make it useful in developing novel therapeutic agents .

Interaction studies involving N-Fmoc-3-aminooctanoic acid typically focus on its role in peptide interactions and stability. Research indicates that the incorporation of this compound into peptide sequences can influence folding patterns and binding affinities, essential for designing effective therapeutic peptides .

Several compounds share structural similarities with N-Fmoc-3-aminooctanoic acid, including:

Compound NameMolecular FormulaUnique Features
N-Fmoc-8-aminooctanoic acidC23H27NO4Longer alkane chain, used similarly in PROTACs
Fmoc-3-Aminobutyric acidC19H22N2O4Shorter chain, different biological activities
Fmoc-LysineC21H22N2O4Contains a lysine side chain, more polar

Each of these compounds has unique properties that affect their reactivity and applications, but they share common uses in peptide synthesis and drug development.

XLogP3

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Dates

Modify: 2023-08-17

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